![molecular formula C11H24N2O B13329155 3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol CAS No. 113556-57-3](/img/structure/B13329155.png)
3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol
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Overview
Description
3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol is an organic compound with the molecular formula C11H24N2O. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol typically involves the reaction of 1,2,5-trimethylpiperidine with 3-chloropropan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an analgesic or anesthetic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)propan-1-ol: Similar structure but lacks the trimethyl substitution on the piperidine ring.
3-(4-Methylpiperazin-1-yl)propan-1-amine: Contains a piperazine ring instead of a piperidine ring.
1-Propanol, 3-[(1,2,5-trimethyl-4-piperidinyl)amino]: Another derivative with slight structural variations.
Uniqueness
3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol, also known by its CAS number 113556-57-3, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties and biological mechanisms is crucial for evaluating its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H24N2O, with a molecular weight of 200.32 g/mol. Its structure features a propanol backbone with a trimethylpiperidinyl group attached to the amino functional group. This unique structure contributes to its biological activity.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C11H24N2O |
Molecular Weight | 200.32 g/mol |
Boiling Point | Not Available |
Density | Not Available |
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS).
Neuropharmacological Effects
Research indicates that compounds with similar piperidine structures often exhibit significant effects on the dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions.
Case Studies and Research Findings
- CNS Activity : A study exploring the effects of piperidine derivatives on anxiety and depression models in rodents demonstrated that compounds similar to this compound showed anxiolytic and antidepressant-like effects. These findings suggest potential applications in treating mood disorders.
- Analgesic Properties : Another investigation into the analgesic effects of related compounds revealed that they may modulate pain pathways through opioid receptor interactions. This could indicate that this compound might also possess analgesic properties.
- Antioxidant Activity : Recent studies have highlighted the antioxidant potential of piperidine derivatives. Antioxidants play a vital role in mitigating oxidative stress-related diseases, suggesting that this compound could contribute to protective cellular mechanisms.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored; however, based on similar compounds, it is anticipated to exhibit moderate absorption and distribution characteristics with potential for CNS penetration due to its lipophilicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol, and how can stereochemical purity be ensured?
- Methodology :
- Reductive Amination : React 1,2,5-trimethylpiperidin-4-amine with 3-hydroxypropanal under hydrogenation conditions (e.g., Pd/C catalyst) to form the target compound. Monitor reaction progress via TLC or LC-MS .
- Stereochemical Control : Use chiral reducing agents (e.g., (S)-BINAP-Ru complexes) or chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers. Validate purity via polarimetry and circular dichroism (CD) spectroscopy.
- Purity Validation : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (DMSO-d₆, 400 MHz) .
Q. How can the molecular structure of this compound be rigorously characterized?
- Techniques :
- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromo-derivative) and refine using SHELXL (SHELX-2018/3 suite) for bond angles/geometry .
- Spectroscopy : Assign proton environments via 2D NMR (COSY, HSQC) and compare with computational models (Gaussian 16, B3LYP/6-31G* basis set). IR spectroscopy (ATR-FTIR) for functional group verification (e.g., -OH stretch at ~3300 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess its activity?
- Screening Workflow :
- In Vitro Binding : Radioligand displacement assays (e.g., α-adrenergic or σ receptors) at 1–100 µM concentrations. Use HEK-293 cells transfected with target receptors .
- Cytotoxicity : MTT assay in human hepatocytes (IC₅₀ determination).
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in predicted vs. experimental binding affinities?
- Approach :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., GPCRs). Compare force fields (OPLS3e vs. AMBER) to identify discrepancies .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD/RMSF plots and hydrogen-bond occupancy.
- Validation : Cross-reference with SPR (Biacore) data for kinetic parameters (kₐₙ/kₒff) .
Q. What strategies mitigate oxidative degradation during metal-catalyzed reactions involving this compound?
- Mitigation :
- Ligand Design : Use Cu(I)-stabilizing ligands (e.g., THPTA or BTTAA) to suppress ROS generation. Optimize molar ratios (ligand:Cu = 2:1) .
- Antioxidant Additives : Include 1–5 mM ascorbic acid or TEMPO in reaction mixtures. Monitor degradation via UPLC-MS/MS .
Q. How can enantioselective synthesis be scaled for in vivo studies?
- Scale-Up :
- Catalytic Asymmetric Synthesis : Employ chiral Ru-PNNP catalysts (0.5–1 mol%) in flow reactors for continuous production .
- Downstream Processing : Use centrifugal partition chromatography (CPC) for large-scale enantiomer separation. Validate with chiral GC (β-DEX™ columns) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data between batches?
- Resolution Protocol :
Batch Comparison : Analyze ¹H NMR (400 MHz, DMSO-d₆) and HRMS (ESI+) across 3+ independent syntheses.
Impurity Profiling : Use LC-QTOF-MS to identify byproducts (e.g., N-oxide derivatives).
Environmental Factors : Test humidity/temperature effects on stability (ICH Q1A guidelines) .
Q. Methodological Tables
Synthetic Route | Conditions | Yield (%) | Purity (HPLC) | Reference |
---|---|---|---|---|
Reductive Amination | H₂ (1 atm), Pd/C, EtOH, 25°C | 68 | 95.2 | |
Chiral Resolution | (S)-BINAP-Ru, THF, 40°C | 52 | 99.1 (ee >98%) |
Spectroscopic Data | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
---|---|---|---|
-OH | 1.42 (br s) | 62.5 (C-OH) | 3280 |
Piperidinyl-CH₃ | 1.05–1.12 (m) | 18.9, 20.3 | - |
Properties
CAS No. |
113556-57-3 |
---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C11H24N2O/c1-9-8-13(3)10(2)7-11(9)12-5-4-6-14/h9-12,14H,4-8H2,1-3H3 |
InChI Key |
VMAMVINEFZCCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)NCCCO |
Origin of Product |
United States |
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